![molecular formula C14H14Te B14417593 [(2-Phenylethyl)tellanyl]benzene CAS No. 81609-30-5](/img/structure/B14417593.png)
[(2-Phenylethyl)tellanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Phenylethyl)tellanyl]benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with phenylethyl halides. One common method is the reaction of diphenyl ditelluride with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
[(2-Phenylethyl)tellanyl]benzene has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tellurium bonds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and oxidation processes.
Mecanismo De Acción
The mechanism of action of [(2-Phenylethyl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the phenylethyl group can participate in π-π interactions with aromatic systems, enhancing the compound’s reactivity and selectivity in certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl ditelluride: A related compound with two phenyl groups bonded to tellurium.
Phenylethyl telluride: Similar structure but with a single phenyl group and an ethyl group bonded to tellurium.
Benzyl telluride: Contains a benzyl group bonded to tellurium.
Uniqueness
[(2-Phenylethyl)tellanyl]benzene is unique due to the presence of both a phenylethyl group and a benzene ring bonded to tellurium This structure imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and catalysis
Propiedades
Número CAS |
81609-30-5 |
|---|---|
Fórmula molecular |
C14H14Te |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
2-phenylethyltellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
VFZGFNMVTPLLNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC[Te]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


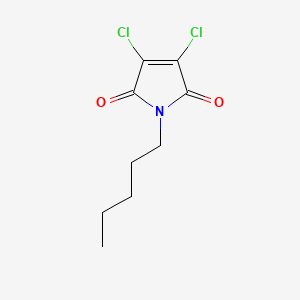
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
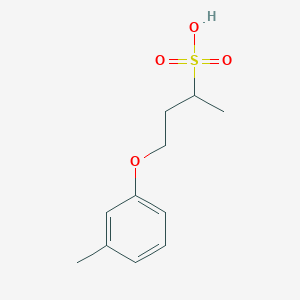

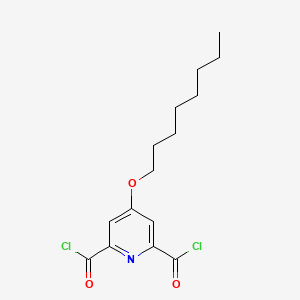
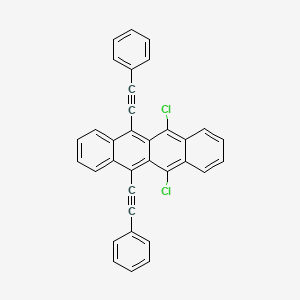

![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
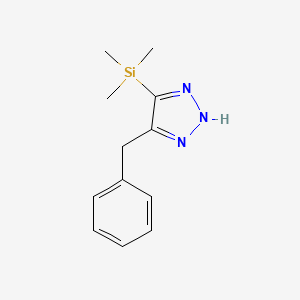


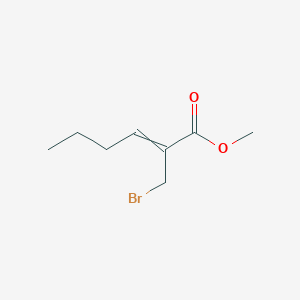
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
